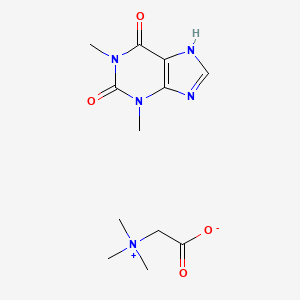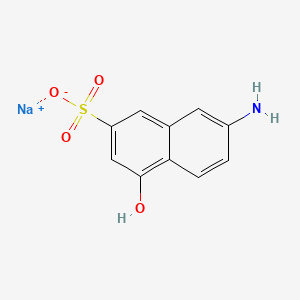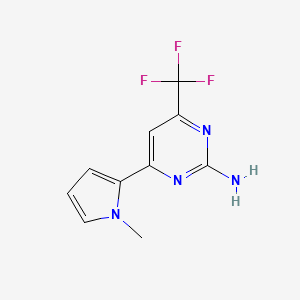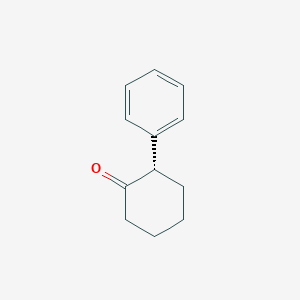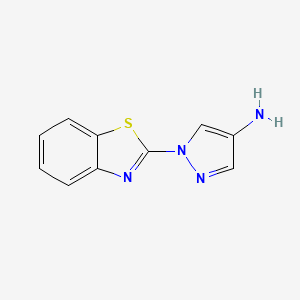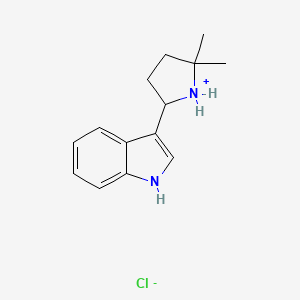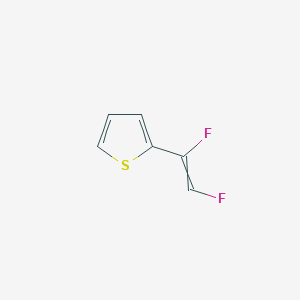
2-(1,2-Difluoroethenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Difluoroethenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a difluoroethenyl group Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethenyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with difluoroethylene under specific conditions. The reaction typically requires a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Difluoroethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include difluoroethylthiophene, thiophene sulfoxides, and thiophene sulfones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,2-Difluoroethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-(1,2-Difluoroethenyl)thiophene involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the thiophene ring can also engage in coordination chemistry, affecting the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound without the difluoroethenyl group.
2-Fluorothiophene: A similar compound with a single fluorine atom.
2,5-Difluorothiophene: A compound with two fluorine atoms at different positions on the thiophene ring.
Uniqueness
2-(1,2-Difluoroethenyl)thiophene is unique due to the presence of the difluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and in studies of its reactivity and interactions with other compounds.
Propriétés
Numéro CAS |
316173-92-9 |
|---|---|
Formule moléculaire |
C6H4F2S |
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
2-(1,2-difluoroethenyl)thiophene |
InChI |
InChI=1S/C6H4F2S/c7-4-5(8)6-2-1-3-9-6/h1-4H |
Clé InChI |
RJAMYVAKFLXLPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



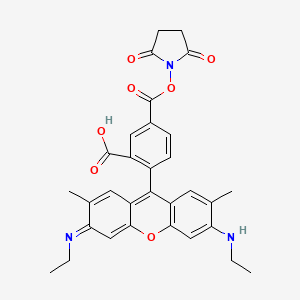

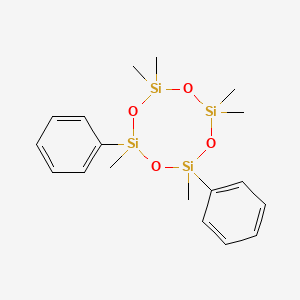
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

